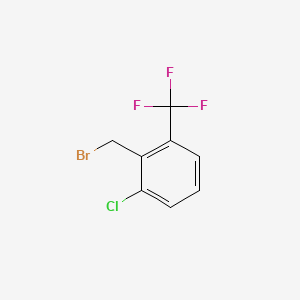

2-Chloro-6-(trifluoromethyl)benzyl bromide

Description

The exact mass of the compound 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-6-(trifluoromethyl)benzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(trifluoromethyl)benzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQANOAIVKWIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590642 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-26-1 | |

| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide

Executive Summary

2-Chloro-6-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring both a sterically hindering ortho-chloro group and a strongly electron-withdrawing trifluoromethyl group, presents specific challenges and dictates the viable synthetic strategies. This guide provides a detailed examination of the two primary pathways for its synthesis: (1) the direct free-radical bromination of the parent toluene, and (2) a two-step approach involving the reduction of the corresponding benzoic acid to a benzyl alcohol, followed by conversion to the target bromide. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal route based on precursor availability, scale, and safety considerations.

Introduction

2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1) is a substituted benzyl halide increasingly utilized in the development of novel therapeutics. The electrophilic benzylic carbon, activated by the adjacent bromine atom, makes it an excellent reagent for introducing the 2-chloro-6-(trifluoromethyl)benzyl moiety into a target molecule, often via nucleophilic substitution reactions.

The synthetic challenge lies in achieving selective monobromination at the benzylic position without inducing unwanted side reactions. The trifluoromethyl (CF₃) group is a powerful deactivating group, making the aromatic ring electron-poor and less susceptible to electrophilic aromatic substitution. However, this deactivation also influences the reactivity of the benzylic C-H bonds. This guide will dissect the most effective methods to navigate these electronic and steric factors to achieve a high-yield synthesis of this valuable intermediate.

Pathway 1: Free-Radical Benzylic Bromination of 2-Chloro-6-(trifluoromethyl)toluene

The most direct and atom-economical approach to the target compound is the selective bromination of the methyl group of 2-Chloro-6-(trifluoromethyl)toluene. This transformation is achieved via a free-radical chain mechanism, a cornerstone of industrial and laboratory synthesis.[1][2]

Mechanistic Overview: The Free-Radical Chain Reaction

The bromination of a benzylic position proceeds through a well-established three-stage radical chain reaction. The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, makes this position highly susceptible to radical abstraction.[2]

-

Initiation: The reaction begins with the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This is typically achieved with UV light (hν) or a chemical radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming the resonance-stabilized 2-chloro-6-(trifluoromethyl)benzyl radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine source (like Br₂ or NBS) to form the desired product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species.

Sources

An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)benzyl bromide for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

2-Chloro-6-(trifluoromethyl)benzyl bromide, identified by the CAS Number 886500-26-1, is a highly functionalized aromatic halide that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic substitution pattern—featuring a reactive benzyl bromide moiety alongside the electron-withdrawing chloro and trifluoromethyl groups—renders it a versatile reagent for introducing the 2-chloro-6-(trifluoromethyl)benzyl motif into a wide range of molecular scaffolds.

The trifluoromethyl (-CF3) group is of particular significance in drug design. Its incorporation into a molecule can dramatically enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, all of which are crucial pharmacokinetic properties.[3] Consequently, 2-Chloro-6-(trifluoromethyl)benzyl bromide serves as a valuable precursor for novel therapeutic agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.

Physicochemical and Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. The key data for 2-Chloro-6-(trifluoromethyl)benzyl bromide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 886500-26-1 | [1][2][4] |

| Molecular Formula | C₈H₅BrClF₃ | [1][2][4] |

| Molecular Weight | 273.48 g/mol | [4] |

| IUPAC Name | 2-(Bromomethyl)-1-chloro-3-(trifluoromethyl)benzene | |

| Synonyms | 2-(Bromomethyl)-3-chlorobenzotrifluoride | [2] |

| Appearance | White to light yellow crystalline solid (inferred from similar compounds) | Inferred from[5] |

| Melting Point | 38-42 °C (for the analogous 2-Fluoro compound) | [5][6] |

| Boiling Point | Not available | |

| Density | Not available |

Synthesis Protocol: Wohl-Ziegler Bromination

The most direct and industrially relevant method for the synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide is the free-radical bromination of the corresponding toluene derivative, 2-chloro-6-(trifluoromethyl)toluene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, is the method of choice for this transformation due to its high selectivity for the benzylic position.[7][8][9][10]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is preferred over molecular bromine (Br₂) as it allows for a low, steady-state concentration of bromine radicals to be maintained throughout the reaction. This is crucial for favoring the desired substitution at the benzylic position over competitive addition reactions to the aromatic ring.[9][10]

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to initiate the chain reaction by generating the initial bromine radicals. Azobisisobutyronitrile (AIBN) is a common choice as it decomposes at a convenient rate upon heating to produce nitrogen gas and cyanoisopropyl radicals, which then abstract a bromine atom from NBS.

-

Solvent (Carbon Tetrachloride or Acetonitrile): An inert solvent that is stable under free-radical conditions is essential. Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction; however, due to its toxicity and environmental concerns, acetonitrile has emerged as a viable alternative.[10]

-

Reaction Monitoring: The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats on the surface of the reaction mixture upon completion.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide (0.05 equivalents), to the solution.

-

Initiation and Reflux: Heat the reaction mixture to reflux. The reaction is typically initiated by the application of heat or irradiation with a UV lamp to facilitate the decomposition of the radical initiator.

-

Reaction Monitoring: Continue to heat the mixture at reflux until all of the NBS has been consumed, which can be visually confirmed by the disappearance of the dense NBS solid and the appearance of succinimide floating on the surface.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide by-product. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-6-(trifluoromethyl)benzyl bromide. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Caption: Wohl-Ziegler Synthesis of 2-Chloro-6-(trifluoromethyl)benzyl bromide.

Applications in Drug Development and Medicinal Chemistry

The utility of 2-Chloro-6-(trifluoromethyl)benzyl bromide in drug development is primarily as an electrophilic building block for the introduction of the 2-chloro-6-(trifluoromethyl)phenylmethyl moiety. This is typically achieved through nucleophilic substitution reactions where the bromide is displaced by a suitable nucleophile, such as an amine, alcohol, or thiol.

A notable example of the application of a structurally similar compound is in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection. The synthesis of Elvitegravir involves the use of 3-chloro-2-fluorobenzyl bromide, which undergoes a Negishi coupling reaction.[11] This highlights the importance of halogenated benzyl bromides as key intermediates in the synthesis of complex, biologically active molecules. The presence of the trifluoromethyl group in the title compound is expected to impart favorable pharmacokinetic properties to the resulting drug candidates.[3][12]

Safety and Handling

2-Chloro-6-(trifluoromethyl)benzyl bromide is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2] It is a lachrymator and should be handled with care to avoid inhalation of its vapors or dust.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for operations with a higher risk of splashing.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in accordance with good industrial hygiene and safety procedures.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

-

References

-

Wohl–Ziegler bromination - Wikipedia. (n.d.). Retrieved from [Link]

-

Wohl–Ziegler bromination - Grokipedia. (n.d.). Retrieved from [Link]

-

Wohl-Ziegler Bromination | Chem-Station Int. Ed. (2014, April 19). Retrieved from [Link]

-

Wohl‐Ziegler reaction - ResearchGate. (n.d.). Retrieved from [Link]

-

Wohl-Ziegler Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

United States Patent (19). (1980, November 24). Retrieved from [Link]

-

2-Chloro-6-(trifluoromethyl)benzyl bromide - Amerigo Scientific. (n.d.). Retrieved from [Link]

-

COMPOUNDS - European Patent Office - EP 3810602 B1. (n.d.). Retrieved from [Link]

- Synthesis method of 2,4,5-trifluorophenylacetic acid - CN103553900B. (n.d.).

- Synthetic method of 2-trifluoromethyl benzamide - CN113698315A. (n.d.).

- WO 2014/056465 A1. (2014, April 17).

-

(A) The trifluoromethyl group in medicinal chemistry. (B)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting Information - 4. (n.d.). Retrieved from [Link]

-

The Crucial Role of 2-(Trifluoromethyl)benzyl Bromide in Modern Drug Discovery. (2025, October 5). Retrieved from [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach - Semantic Scholar. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Chloro-6-(trifluoromethyl)benzyl bromide - Amerigo Scientific [amerigoscientific.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE | 886500-26-1 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Fluoro-6-(trifluoromethyl)benzyl bromide 98 239087-08-2 [sigmaaldrich.com]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzyl bromide NMR

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-6-(trifluoromethyl)benzyl bromide

Authored by: A Senior Application Scientist

Introduction

2-Chloro-6-(trifluoromethyl)benzyl bromide is a highly functionalized aromatic compound, serving as a valuable building block in organic synthesis and drug discovery. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl group, and a bromomethyl group on a benzene ring, imparts specific reactivity and properties that are of significant interest to researchers. Understanding the precise structure and electronic environment of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution.

This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for 2-Chloro-6-(trifluoromethyl)benzyl bromide. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying principles and experimental considerations necessary for accurate interpretation.

Molecular Structure and Predicted Spectroscopic Features

The structural characteristics of 2-Chloro-6-(trifluoromethyl)benzyl bromide dictate its NMR signature. The molecule's asymmetry means that all aromatic protons and carbons are chemically distinct. The strong electron-withdrawing nature of the chlorine and trifluoromethyl (CF₃) groups significantly influences the electronic environment of the aromatic ring and the benzylic methylene (-CH₂Br) group, leading to predictable shifts in the NMR spectra.[1]

Key Structural Features Influencing NMR Spectra:

-

Asymmetric Aromatic Ring: A 1,2,3-trisubstituted benzene ring leads to three unique aromatic proton signals and six unique aromatic carbon signals.

-

Electron-Withdrawing Substituents: The -Cl and -CF₃ groups are powerful inductive electron-withdrawing groups. The CF₃ group deshields nearby nuclei, shifting their signals downfield (to higher ppm values).[1]

-

Benzylic Methylene Group (-CH₂Br): These protons are adjacent to an electronegative bromine atom and the substituted aromatic ring, placing their signal in a characteristic downfield region.

-

Trifluoromethyl Group (-CF₃): The fluorine nuclei provide a distinct signal in ¹⁹F NMR and induce characteristic splitting in the ¹³C NMR spectrum due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data is contingent upon a robust experimental methodology. The following protocol describes a standard procedure for acquiring high-quality NMR spectra for a small organic molecule like 2-Chloro-6-(trifluoromethyl)benzyl bromide.

Step-by-Step Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Chloro-6-(trifluoromethyl)benzyl bromide directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm.[2]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Acquire with a proton-decoupled pulse sequence. ¹⁹F NMR is a highly sensitive technique and usually requires only a few scans.

-

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

Spectroscopic Data Analysis and Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is typically the first and most informative experiment for structural analysis. For 2-Chloro-6-(trifluoromethyl)benzyl bromide, the spectrum is divided into two distinct regions: the aromatic region and the aliphatic region containing the benzylic protons.

-

Aromatic Region (δ ~7.4-7.8 ppm): The three aromatic protons are chemically non-equivalent and will appear as a complex set of multiplets. Due to the ortho and meta couplings, one proton might appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants), while the other two will likely be doublets of doublets. The strong deshielding effects of the adjacent -Cl and -CF₃ groups will push these signals significantly downfield.

-

Benzylic Methylene Protons (δ ~4.8 ppm): The two protons of the -CH₂Br group are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Their chemical shift is shifted downfield due to the deshielding effects of the adjacent bromine atom and the electron-withdrawing aromatic ring. For comparison, the benzylic protons in unsubstituted benzyl bromide appear around 4.44 ppm.[3]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.75 | m | 1H | Ar-H |

| ~7.60 | m | 1H | Ar-H |

| ~7.45 | m | 1H | Ar-H |

| ~4.80 | s | 2H | -CH₂Br |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Aromatic Region (δ ~125-135 ppm): Due to the molecule's asymmetry, six distinct signals are expected for the aromatic carbons. The carbons directly attached to the substituents (-Cl, -CF₃, -CH₂Br) will have their chemical shifts significantly altered. The carbon bonded to the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

-

Trifluoromethyl Carbon (δ ~123 ppm, q): The carbon of the CF₃ group itself will be observed as a quartet with a large C-F coupling constant (typically >270 Hz).[4]

-

Benzylic Methylene Carbon (δ ~30 ppm): The signal for the -CH₂Br carbon will appear in the aliphatic region, shifted downfield from a typical alkane due to the attached bromine.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity (from C-F coupling) | Assignment |

|---|---|---|

| ~135 | s | C-CH₂Br |

| ~133 | s | C-Cl |

| ~131 | q | C-CF₃ |

| ~130 | s | Ar-CH |

| ~129 | s | Ar-CH |

| ~127 | s | Ar-CH |

| ~123 | q (¹JCF ≈ 274 Hz) | -CF₃ |

| ~30 | s | -CH₂Br |

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is exceptionally useful for confirming the presence and electronic environment of fluorine-containing groups.[5] The technique is highly sensitive and has a wide chemical shift range, making it an excellent diagnostic tool.

-

Trifluoromethyl Signal (δ ~ -60 to -64 ppm): The three fluorine atoms of the CF₃ group are chemically equivalent and will give rise to a single, sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is characteristic for a CF₃ group attached to an aromatic ring.[4] This signal provides unambiguous confirmation of the trifluoromethyl moiety.

Table 3: Predicted ¹⁹F NMR Data (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|

| ~ -62 | s | -CF₃ |

Conclusion

The comprehensive NMR analysis (¹H, ¹³C, and ¹⁹F) provides a complete and unambiguous structural confirmation of 2-Chloro-6-(trifluoromethyl)benzyl bromide. The predicted chemical shifts, multiplicities, and coupling patterns are consistent with the known effects of halogen and trifluoromethyl substituents on aromatic systems. This guide serves as a valuable resource for scientists, enabling them to confidently identify this key synthetic intermediate and understand its electronic properties, which are crucial for designing and executing further chemical transformations.

References

- Ye, L., Larda, S. T., Li, Y. F., Manglik, A., & Prosser, R. S. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 70(2), 103-113. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtR4xzXxGs1wnCNPjQrhOYRZNaiuJJz7emyNY8pfusH0DQjf6uDk-zjGxRdw4U6KFDMwEbAc2bkzm4KqaX8I540H94lt1aE_QjrfxFbTrDwHu0Zo6AE21qnFt-PfkwEsJLO_h2QnfUhD_9Gng=]

- Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPmKZf6ZkRYlNdXCnDSHj49P1MVqPaD5R86fVfkyaqcSjjMNVCGZVxt9VQZHh-eFrhyO52-rZ2u05hJV9q7-Mjk53e5cSq3MeV_0aqZ2C9UZxt0BgNFRO0-US2DdOV6PkfK0MzBYq4mIa5Z8iHY5Z2nY6c0_lBkw==]

- Ye, L., Larda, S. T., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. INIS-IAEA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy4V975S4AXhFSYcnN0o3AppvalebE6Hd5XpVZuruuV8jz0NYMgcX0C_KRaH_wshfmEHoYGrauGOzWJ3xTZlo60-Q9tS9H_zPHVQD-Ld2A3VzcaZj9CPwVRkszccDH-eQAw9oI]

- Buntz, A., et al. (2020). 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy. Chemical Science, 11(23), 5996-6001. Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhiZ6EhLte9xK1YeEUv1QHdRH4ziiXsb76UBk4R8SmpXOkTOMBXnYGMsrmpvwcGY4cJwUIuFVeLSfDFWYONT8klx2Ttb3f5k9iSdjjOe-X5NSTdldhRO2nlJCji1IVewiUpjfLEmi0uChSeg9xGZWrCZ6Y5lz1vMflQ2LD]

- Supporting Information for a scientific publication. Source Not Specified. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGroxDiMxXAU3wBhctv_Cj_3xNH1dwhaQND_v8CRfN6IlLefVg9jVQn5FccIHsXe5QNA7PM0yQviQS4E--U0Idz6L_vJmGqAw7Y_s3a4orpg4zztfFp9ttnvQhvZkFt5RShuvsvjBaD_YbWzoPAggA8xno9oq7TVJM=]

- Ye, L., et al. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyvDmGz7BVkV7epCMQ2x0OmHuG3BFNxQOgs1oREbv8GN_CObwDS9o6RrXbjRrnq4MuAg3GH_VgSgxMF4IT5_t4-0lDcTSpL2VRBnEtn43KKAVWDll3OP5hgrqkN_IStDgcKQjEskbVkqZ6P-bm5ufM-Er8miJHMT1CULtoDyd0TyoMcW-U1Zb80bMHlNZ9ifYAMM4JroXMM72GKiTr4YZsZdxeLri4OXUrmChEgW4C1XCI1-t1Y2dtGxHYkyY0M87LetrNK74N3Pt-SWPBsnJSzlxN-8_IiMXiOg0Ri02J7D6iX4KmTQ==]

- Fraser, R. R., & Renaud, R. N. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry, 47(15), 2769-2773. Canadian Science Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpfcP_E7EQPy1hUjm1iOsA94MFCz-G33ImHi6R7E6VtlCoy6TTbl6sUgxxxb4TZZBRvUSy7Um7A5Q79J-TasYd7U4RZq5Qca7ngrG1gmgSvxnvnTOSzB5nbsEuTbtvyR7q5qC791xtSUlNJkY=]

- The Effect of Fluorine in 1H NMR. Reddit r/Chempros. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZ1hlVfTlVbmBJYlUxOdkuKo6IysCyejuPe1aP_rKZqLneJ4PRSkeJCbRu7JmKD0KILDC05weEhMLz0HcJ0AZrkBD---tNXdO2M7Me35D_CZsVlgIkyFivKNvgQgojlTxw5mymFbtAszRV6eIsFGbQpRIKHpY4qQxQDNJnojO-6hUoETh1GzNED2rPlGjKg==]

- Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfmqcI0cCw0CbYzcP3rHHApNEn6xC2Mnem4WeOpJvAOgXlNMJPnFNGsgc9-vazMYM4pdxjjn-qd2f3JllyMBEb7E5kGSZMYQH2LJg6Zw_w4fSDbgTFcQ1eBKPUcBb39SdkBTC6rE8inCVNceBi7F36pjczT515HRg0wb7aHvnr9_YTeiqsnx_XYkLGs26oKg==]

- Benzyl bromide(100-39-0) 1H NMR spectrum. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWcZM6EqTvHPwmc5AATiVfIKS0vt-sDyBDEb00_xFUTj4UlHlTELNBXSQeer0ooBLGPhIa5IR6ZTbFXkKS8eXe9UQp-SeZ-SLhiLgbfR8iuy0KC169uMNGgKJX8Xf6EpkzDL54yAE_soY8midk6GmlDHW2VVo=]

- Benzylbromide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpXZEMAj5nC30VK3LF8Zord-GXu7OcHf8almBYN0rNTCXzhOe6QWtPX5L4k0u1mmgGDfRnn15W5cSF9Bxzw1rPqn1_Ut0jBLZGDrgXnNTubHRSmFrKDgXRViqaP9wuJZf5EHiGWuBZ]

- Supporting Information. The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL9BB8MEUPrS40RwmMhLwKu9YhTJkDcUCt-s5FTBnFZ9vMn3Azjp-zSYK-6lGaqMl4svGsehlbthSzog1VeMykZZnxYQDMsmA_BW-CQAjJqclN9ibnz4XhVlJUULlaa6DzNzaKwb6yz-wbnjUaVy0MTSB3ihOKdzw=]

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH85pYXcVM_afr3US_Pl0i07x31AL9scjH4sUYC7vJkZJr2QS4X-9YwrmncMaltrdycBfvGWY2hHF8FlhAbT5txFJIPj066eAeM_rXPw3_iQ45QRXNsPQWpQNNycAkRCj5Ynce3xW1wH5OZA2_S7q9rN-slHHtUkWIsp9HhnpFleTN4bvD9nNVWwOz3sFgvOg==]

- 2-Chloro-6-(trifluoromethyl)benzyl bromide Safety Data Sheet. Synquest Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzoQVUxwlcUTPhDbNfG1t4YPp1yThnESOlDsRCKtJOVn4pj4LT2Sp-gteEarE1Sfn3JP8IfrwGVzKZE5ybNJRiiFWC8Kh00Mrd85w5o6GiqzjkXGJqs6agwUDeCYFjiBZDvfB6vpmcWeLGUenHyB_d1NS4zZsFxsGYROXt7bHiFeWyl1EHz2GZzPZy_D5cBk=]

- NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD43E1q_gzzY64_nSNXQx6hHZZcebv4N-HZikMnGgXxACxfdilih4MG96WX33dpYf-tb9WffxJgJmtCHc373mzBqeemdLnowpPhPCfXYRmxh79ucPET_0qVf_8jcWnttXacet6yHQOKKA5xWBLAGnSVsjQsYemOnVM94AGKNf0xlErYzttxM7xh4mFIIlV3x0K2N5YTJliM_wEUaG5pI7qGi2PQhxYR-Aef9z1HlgBdTvjC6z8uNNR9GiB1SiLVKi9lSDXkHjsZGLYOs_NkQwLd_B6QiJPxbJs39oAQ7ionIEGox8fqOg_CJZe5u0SB_R6t6R2yyOGNcDwDWNHIQGAoX8gA_guhrYF3j2RAagwZ8QB0lA-0zzsyLDB1ohzITvqrQcAI8l_9b-aEZLXTN6RldzGlntkyw23f00U9K2j57u6yCyWORcpWxJfIAligZ8I2crmHMdQV5o8yFfJPOSJcsrkTBS_TSKYgnVUdNuzSdzdvs973YpU87SaX2c=]

- 2-Chloro-6-(trifluoromethyl)benzyl bromide Product Information. Amerigo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGohz8I9go4BRKIIptW2yvs3ul6zOmzxTGoMbprlW6KFxJUBZaUa_DQKHOjmo4FNSi73PhhLwFt3xjFl24FcVzKjk7az2ZDPMOwZyiLf1581IdSFd3pvx4BYPlY01eybfEkwbR3WXt5pBMajbupcmZ9GL-kJUlv1gWDLp6fRk9oxFNIFnT6oE_9dxPcm3ixaH9KZwIg8W4=]

- 2-Chloro-6-(trifluoromethyl)benzyl bromide Product Information. Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1uxGPY5HSvQ5Xy5zUHtvg0JIZHPBV4VynF-rOzPW83EKyFD2ZODZnX1hFQvVf0DVPu0WW2_cN9EkWRwP4lUYs7EFN88vK6yYu-37SQmZ7j8L6t7A7fjCmGiyEbmYLGLiEJt34]

- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 13C NMR spectrum. ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSzs3pDubLHcaTcKnvb6Eh5LXGj3fvJLx0faKP4CdCO9Xl3K2pvZJHBZvrzn21BwR5dR2nX0mdHuhtI76LLQol8DeVz3UIyhhejNs26q-sWGnGtKkK6YXhOmwa10_cH1v28Gw4rWbCNNTlEW4Gxa8xcMNz4fTD]

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH70muTBgTXNIN2yR4rl74jDGatpCa6jf7FV8vZLPspiYAOy0ExZGX-IJt5gEpYjGVEV2jGZ0EYggGa2XiZDWEeno48WinjDCgYfv67b6_o0cz-Iyexp21vNhXC7mpxzs6niQ8iPrElHxmx3HC0UK3U-Q1_kNHYiFNxJgFXqcUdBWTotjuMOV8PWe4=]

- CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). CHEMISTRY 1000. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMdc6DNyTGpbfcbuUZYYjAv8u5JBThGv1i1Icwy0kiskxY2p2Jr_xczRxdNnfFDQkhDDB39_G1_QIemjR_g4J0mhmyXSuqBjPYQ2l11rvU2Jn52FXZ6nVvJSiPC49I2VNqd6NK8MptfZt1hhmsMBAcnWa6grLiUODbd5c14kNRB-IPD1BhHSnUEDNLEKeJynCEpD-ySpgLx388muzrnswZPyPFiIG7wIk=]

- 2-Fluoro-6-(trifluoromethyl)benzyl bromide 98%. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHrB3uR-E64TftqDlhJioQYVMrfNpA_oDo9iDIZ7V4aT4fjgcS2Z3-zNNJeVT7X_qv5o-kU6a7tvMqG67wsONouwqoVRDSEb8y6Fa30R8EzfSqNKBkoyzbN0KCKREMAmtf8T525f7YtdRPNngC3EGPTxOzRw==]

Sources

Mass Spectrometry of 2-Chloro-6-(trifluoromethyl)benzyl bromide: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide, a reactive intermediate of significant interest in pharmaceutical and agrochemical synthesis. This document delves into the core principles of its ionization and fragmentation behavior, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. We will explore optimal analytical workflows, including sample preparation, and a detailed examination of its predicted fragmentation pathways under electron ionization. This guide is designed to bridge theoretical knowledge with practical application, ensuring scientifically sound and reproducible results.

Introduction: The Significance of Characterizing 2-Chloro-6-(trifluoromethyl)benzyl bromide

2-Chloro-6-(trifluoromethyl)benzyl bromide (C8H5BrClF3, MW: 273.48 g/mol ) is a highly functionalized aromatic compound. Its utility as a building block in the synthesis of complex organic molecules necessitates robust analytical methods for its identification and purity assessment. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural elucidation of such compounds. Understanding the mass spectrometric behavior of this molecule is not merely an academic exercise; it is critical for reaction monitoring, impurity profiling, and ensuring the quality of downstream products in regulated environments.

The presence of a trifluoromethyl group, a chlorine atom, and a reactive benzyl bromide moiety presents a unique and interesting fragmentation pattern. The electron-withdrawing nature of the trifluoromethyl and chloro substituents significantly influences the stability of the benzyl cation and the subsequent fragmentation pathways.

Analytical Workflow: A Strategic Approach

The successful mass spectrometric analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide hinges on a well-defined analytical workflow. Given its volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its analysis.

Caption: GC-MS workflow for 2-Chloro-6-(trifluoromethyl)benzyl bromide.

Experimental Protocols

Sample Preparation: Ensuring Integrity

The reactive nature of the benzyl bromide moiety necessitates careful sample preparation to prevent degradation.

Protocol:

-

Solvent Selection: Dissolve a small, accurately weighed amount of the sample (approximately 1 mg/mL) in a high-purity, volatile, and aprotic solvent such as dichloromethane or ethyl acetate. Avoid nucleophilic solvents like alcohols that can react with the benzyl bromide.

-

Inert Vials: Use inert glass autosampler vials with PTFE-lined screw caps to prevent any potential reaction with the vial or cap material.

-

Concentration: For initial screening, a concentration of 10-100 µg/mL is often sufficient. The final concentration should be optimized based on instrument sensitivity.

-

Minimizing Water: Ensure all solvents and vials are dry to prevent hydrolysis of the benzyl bromide.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| Injector Type | Split/Splitless | Allows for a wide range of sample concentrations. A split injection (e.g., 20:1) is recommended to prevent column overloading. |

| Injector Temperature | 250 °C | Sufficient to ensure volatilization without causing significant thermal degradation of the analyte. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for many capillary columns. |

| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column suitable for a wide range of aromatic compounds. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A typical temperature program to ensure good separation from any impurities or solvent front. |

| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | A standard energy that provides a good balance of molecular ion and fragment ion intensities. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupole analyzers are robust and widely available. TOF analyzers offer higher resolution and mass accuracy. |

| Scan Range | m/z 40-400 | A suitable range to capture the molecular ion and all significant fragment ions. |

Deciphering the Fragmentation Pattern: A Mechanistic Approach

Under electron ionization, 2-Chloro-6-(trifluoromethyl)benzyl bromide will undergo a series of predictable fragmentation events. The primary fragmentation pathways are dictated by the stability of the resulting cations.

Caption: Predicted fragmentation pathways of 2-Chloro-6-(trifluoromethyl)benzyl bromide.

The Molecular Ion

The molecular ion peak ([M]⁺•) will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in a cluster of peaks at m/z 272, 274, and 276. The relative intensities of these peaks are a key diagnostic feature for confirming the elemental composition.

Pathway 1: The Dominant Benzylic Cleavage and Tropylium Ion Formation

The most favorable fragmentation pathway for benzyl halides is the cleavage of the carbon-halogen bond to form a stable benzyl cation. In this case, the loss of a bromine radical (•Br) from the molecular ion will lead to the formation of the 2-chloro-6-(trifluoromethyl)benzyl cation at m/z 193 (for ³⁵Cl) and 195 (for ³⁷Cl).

This benzylic cation is expected to undergo rearrangement to the more stable, aromatic substituted tropylium ion. While the exact structure is a seven-membered ring, for simplicity, it is often represented as the benzyl cation. This fragment is likely to be the base peak in the spectrum due to its high stability.

Pathway 2: Alternative Halogen and Substituent Loss

While less favorable than bromide loss, the loss of a chlorine radical (•Cl) can also occur, leading to a fragment ion at m/z 237 (for ⁷⁹Br) and 239 (for ⁸¹Br). Additionally, the cleavage of the carbon-carbon bond between the aromatic ring and the trifluoromethyl group can result in the loss of a trifluoromethyl radical (•CF3), yielding an ion at m/z 203 (for ³⁵Cl and ⁷⁹Br) and 205 (for the other isotopes).

Pathway 3: Secondary Fragmentation

The primary fragment ion, the 2-chloro-6-(trifluoromethyl)benzyl cation (m/z 193/195), can undergo further fragmentation. A likely secondary fragmentation is the loss of a chlorine atom to form the trifluoromethylbenzyl cation at m/z 158.

Data Interpretation: A Summary of Key Ions

The following table summarizes the expected key ions and their significance in the mass spectrum of 2-Chloro-6-(trifluoromethyl)benzyl bromide.

| m/z (Isotopes) | Proposed Structure | Significance |

| 272, 274, 276 | [C8H5BrClF3]⁺• | Molecular Ion |

| 193, 195 | [C8H5ClF3]⁺ | Base Peak , Substituted Tropylium Ion (Loss of •Br) |

| 237, 239 | [C8H5BrF3]⁺ | Loss of •Cl |

| 203, 205 | [C8H5BrCl]⁺ | Loss of •CF3 |

| 158 | [C8H5F3]⁺ | Secondary fragmentation (Loss of Cl from m/z 193) |

Conclusion: A Powerful Tool for a Key Intermediate

The mass spectrometric analysis of 2-Chloro-6-(trifluoromethyl)benzyl bromide, particularly by GC-MS, provides a wealth of structural information. A thorough understanding of its characteristic fragmentation patterns, dominated by the formation of a stable substituted tropylium ion, allows for its unambiguous identification. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and scientists in the pharmaceutical and chemical industries, enabling them to confidently characterize this important synthetic building block. By employing the outlined methodologies, laboratories can ensure the quality and integrity of their materials and processes.

References

-

Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC - NIH. [Link]

-

Sample Preparation. (n.d.). School of Chemical Sciences - University of Illinois. [Link]

-

Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]

-

mass spectrometry: tropylium ion. (2018). YouTube. [Link]

-

Tropylium ion. (n.d.). chemeurope.com. [Link]

-

Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018). IRAP. [Link]

-

Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. (2023). MDPI. [Link]

-

Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility. [Link]

-

MS Sample Preparation Tips. (n.d.). Shared Instrumentation Facility. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. (n.d.). UCLA. [Link]

-

Illustrated Glossary of Organic Chemistry - Tropylium cation. (n.d.). UCLA. [Link]

-

Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. [Link]

-

Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. (2007). PubMed. [Link]

-

Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. (n.d.). ResearchGate. [Link]

-

This journal is © The Royal Society of Chemistry 2018. (2018). Royal Society of Chemistry. [Link]

-

Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. (n.d.). Scholars Research Library. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

3,5-Bis(trifluoromethyl)benzyl bromide. (n.d.). NIST WebBook. [Link]

-

2-Chloro-6-(trifluoromethoxy)benzyl bromide, 95% Purity. (n.d.). StruChem. [Link]

-

2-Chloro-6-(trifluoromethyl)benzyl bromide. (n.d.). Amerigo Scientific. [Link]

-

Fragmentation Mechanisms of Protonated Benzylamines. (2004). ResearchGate. [Link]

-

Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]

-

Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

-

GC AND GC/MS. (n.d.). Agilent. [Link]

reactivity of the benzylic bromide in 2-Chloro-6-(trifluoromethyl)benzyl bromide

An In-depth Technical Guide to the Reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1), a crucial building block in modern medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring, featuring two ortho substituents with opposing electronic and steric demands, imparts a complex and nuanced reactivity profile. This document delves into the mechanistic underpinnings of its behavior in nucleophilic substitution reactions, balancing the inherent tendencies of primary benzylic halides with the profound influence of steric hindrance and powerful electron-withdrawing effects. By synthesizing theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the predictive understanding necessary to effectively utilize this versatile reagent in complex synthetic applications.

Introduction: A Molecule of Strategic Importance

2-Chloro-6-(trifluoromethyl)benzyl bromide belongs to the class of benzylic halides, compounds known for their utility as alkylating agents in organic synthesis. Its value in drug development is significantly enhanced by the presence of the trifluoromethyl (CF₃) group, a moiety frequently incorporated to improve metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] However, the reactivity of the benzylic bromide is not straightforward. The presence of two substituents, a chloro and a trifluoromethyl group, positioned ortho to the bromomethyl group, creates a unique chemical environment that profoundly modulates its reactivity. Understanding the interplay of these structural features is paramount for predicting reaction outcomes and optimizing experimental conditions.

| Property | Value | Source |

| CAS Number | 886500-26-1 | [3][4][5] |

| Molecular Formula | C₈H₅BrClF₃ | [3][4] |

| Molecular Weight | 289.48 g/mol | [6] |

| Appearance | White to light yellow solid/crystal | [1] |

| Classification | Skin Corrosive 1B, Causes severe skin burns and eye damage | [3] |

The Dichotomy of Reactivity: Electronic vs. Steric Effects

The reactivity of a benzylic halide in nucleophilic substitution reactions is governed by its ability to undergo either a concerted bimolecular (Sₙ2) or a stepwise unimolecular (Sₙ1) mechanism.[7][8] For 2-Chloro-6-(trifluoromethyl)benzyl bromide, the choice of pathway is complicated by competing electronic and steric factors.

Electronic Destabilization

The trifluoromethyl (CF₃) group is one of the most potent electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I).[9][10] The ortho-chloro substituent further contributes to this electron withdrawal.

-

Impact on Sₙ1 Pathway: An Sₙ1 reaction proceeds through a carbocation intermediate.[11][12] The powerful electron-withdrawing nature of the CF₃ and Cl groups would severely destabilize the formation of a positive charge on the adjacent benzylic carbon. This makes the Sₙ1 pathway energetically unfavorable.

-

Impact on Sₙ2 Pathway: In an Sₙ2 reaction, the nucleophile attacks the carbon atom as the leaving group departs in a single, concerted step.[7] The transition state involves a partial buildup of negative charge on the leaving group and the incoming nucleophile. While the electron-withdrawing groups can polarize the C-Br bond, making the carbon more electrophilic, they do not fundamentally favor the Sₙ2 transition state to the same degree they disfavor the Sₙ1 carbocation.

Overwhelming Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms that obstructs a chemical reaction.[13][14] In the case of 2-Chloro-6-(trifluoromethyl)benzyl bromide, the two bulky groups in the ortho positions create a formidable shield around the benzylic carbon.

-

Impact on Sₙ2 Pathway: The Sₙ2 mechanism requires a specific trajectory of attack for the incoming nucleophile—a "backside attack" 180° opposite to the leaving group.[15] The ortho-chloro and ortho-trifluoromethyl groups physically block this approach, significantly increasing the activation energy for the Sₙ2 pathway.[13][16] Generally, ortho-substituted benzyl halides react more slowly than their para-isomers due to this effect.[16]

-

Impact on Sₙ1 Pathway: Steric hindrance does not directly inhibit the rate-determining step of an Sₙ1 reaction (the departure of the leaving group). However, as established, this pathway is already electronically disfavored.

The following diagram illustrates the mechanistic crossroads for this molecule.

Caption: Competing Sₙ1 and Sₙ2 pathways for 2-Chloro-6-(trifluoromethyl)benzyl bromide.

Experimental Protocol: Synthesis of a Benzylated Amine

This protocol provides a representative, self-validating method for the N-alkylation of a primary amine using 2-Chloro-6-(trifluoromethyl)benzyl bromide. The rationale behind each step is explained to ensure both technical accuracy and reproducibility.

Objective: To synthesize N-(2-Chloro-6-(trifluoromethyl)benzyl)aniline.

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 equiv)

-

Aniline (1.1 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate, Hexanes for chromatography

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 equiv).

-

Causality: K₂CO₃ is a mild inorganic base used to neutralize the HBr byproduct of the reaction, driving the equilibrium towards the product. Using an anhydrous base and solvent prevents unwanted hydrolysis of the benzyl bromide.

-

Flush the apparatus with an inert gas (Nitrogen or Argon).

-

Causality: This prevents atmospheric moisture from entering the reaction, which could lead to side reactions.

-

-

Addition of Reagents:

-

Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the benzyl bromide).

-

Causality: Acetonitrile is a polar aprotic solvent, which is ideal for Sₙ2 reactions as it solvates the cation (K⁺) but not the nucleophile (aniline) as strongly, leaving it more reactive.[8]

-

Add aniline (1.1 equiv) to the stirring suspension, followed by 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 equiv).

-

Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting benzyl bromide electrophile.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to 60-70 °C using a heating mantle.

-

Causality: The attenuated reactivity of the substrate due to steric hindrance necessitates heating to provide sufficient thermal energy to overcome the activation barrier.

-

Monitor the reaction progress by TLC every 1-2 hours. Spot the reaction mixture against the starting benzyl bromide. A typical mobile phase would be 20% Ethyl Acetate in Hexanes.

-

Trustworthiness: Reaction monitoring is a critical self-validating step. The reaction is complete when the starting benzyl bromide spot has been completely consumed, as visualized under UV light.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid K₂CO₃ and salts, washing the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with water (2x) and then with brine (1x).

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from unreacted aniline and any minor byproducts, yielding the pure compound.

-

Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

-

The following workflow diagram summarizes the experimental procedure.

Caption: Experimental workflow for the synthesis of a benzylated amine.

Safety and Handling

2-Chloro-6-(trifluoromethyl)benzyl bromide is a hazardous substance that must be handled with appropriate precautions in a well-ventilated fume hood.[3]

-

Hazards: Causes severe skin burns and eye damage. It is a lachrymator (tear-producing) and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Keep away from moisture, strong bases, and oxidizing agents.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-6-(trifluoromethyl)benzyl bromide is a valuable synthetic intermediate whose reactivity is a delicate balance of competing factors. While its primary benzylic halide structure suggests a predisposition for Sₙ2 reactions, this pathway is severely hindered by the two ortho substituents. Concurrently, the strong electron-withdrawing character of these groups destabilizes the carbocation intermediate required for an Sₙ1 pathway. The practical consequence is a moderately reactive alkylating agent that requires carefully considered, often elevated, reaction conditions to achieve efficient substitution. For the medicinal chemist and synthetic researcher, a thorough understanding of this mechanistic dichotomy is essential for leveraging this building block to its full potential in the synthesis of complex molecular targets.

References

-

Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. ResearchGate.[Link]

-

Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary.[Link]

-

Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson.[Link]

-

What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.[Link]

-

The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health (NIH).[Link]

-

Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry.[Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health (NIH).[Link]

-

Trifluoromethoxy group electron-withdrawing or electron-donating? Reddit.[Link]

-

Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]

-

Ammonolysis of alkyl halides. NCERT.[Link]

-

Ortho effect. Wikipedia.[Link]

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

-

Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts.[Link]

-

2-Chloro-6-(trifluoromethoxy)benzyl bromide, 95% Purity. LabAlley.[Link]

- Synthetic method of 2-trifluoromethyl benzamide.

-

In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. Royal Society of Chemistry.[Link]

-

SN1 vs SN2. Chad's Prep on YouTube.[Link]

-

Steric hindrance | Substitution and elimination reactions. Khan Academy on YouTube.[Link]

-

SN1 vs SN2 Reactions. Chad's Prep on YouTube.[Link]

-

SN1 vs SN2 Reactions - How to Differentiate. Leah4sci on YouTube.[Link]

-

Supporting Information for a relevant synthesis. (General procedure for converting benzyl alcohol to benzyl chloride).[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.[Link]

-

Studies on radical reactions for the syntheses of pharmaceutically relevant organic motifs. HKU Scholars Hub.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE | 886500-26-1 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Chloro-6-(trifluoromethyl)benzyl bromide

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-Chloro-6-(trifluoromethyl)benzyl bromide (CAS No. 886500-26-1).[1][2][3] As a highly functionalized aromatic building block, understanding its reactivity is paramount for its effective utilization in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document delineates the theoretical principles governing the regioselectivity of EAS on this substrate, focusing on the interplay of the chloro, trifluoromethyl, and bromomethyl substituents. We provide field-proven insights into the feasibility of various EAS reactions, including nitration, halogenation, and sulfonation, and explain the inherent limitations regarding Friedel-Crafts reactions. Detailed experimental protocols and predictive data are presented to guide researchers in their synthetic endeavors.

Introduction: The Structural and Electronic Landscape

2-Chloro-6-(trifluoromethyl)benzyl bromide is a trifecta of functionality on an aromatic core. Its synthetic utility stems from the orthogonal reactivity of its constituent parts: the benzylic bromide handle, ripe for nucleophilic substitution, and the aromatic ring, which can be further functionalized via electrophilic substitution. However, the electronic nature of the ring is complex, being heavily influenced by three distinct substituents. A successful synthetic strategy hinges on a robust understanding of how these groups collectively modulate the ring's nucleophilicity and direct incoming electrophiles.

The benzene ring is substituted with:

-

A Chloro group (-Cl): An electron-withdrawing group by induction (-I effect) but an electron-donating group by resonance (+M effect). Overall, it is a deactivating, ortho, para-director.[4][5]

-

A Trifluoromethyl group (-CF3): A potent electron-withdrawing group purely by induction (-I effect), with no resonance contribution. It is a strongly deactivating, meta-director.[4][6]

-

A Bromomethyl group (-CH2Br): The CH2 moiety is weakly activating, but the attached bromine atom exerts a mild inductive electron-withdrawing effect. It is considered a weakly deactivating, ortho, para-director.

The confluence of two strong deactivating groups (-Cl and -CF3) renders the aromatic ring significantly electron-deficient and thus, substantially less reactive towards electrophiles than benzene itself.[7][8] This inherent low reactivity is a critical consideration for any planned EAS reaction.

Predicting Regioselectivity: A Consensus of Directing Effects

The primary challenge in the functionalization of this molecule is predicting the site of electrophilic attack. The three available positions on the ring are C3, C4, and C5. The directing influence of each substituent must be considered in concert.

Caption: Competing directing effects on the aromatic ring.

-

-Cl (at C2): Directs ortho to C3 and para to C5.

-

-CF3 (at C6): Directs meta to C3 and C5. However, its strongest deactivating effect is felt at the ortho (C5) and para (C3) positions, making them less favorable. It also directs meta to C4.

-

-CH2Br (at C1): Directs para to C4. Its ortho positions (C2, C6) are blocked.

Consensus:

-

Position 3: Activated by -Cl (ortho), but deactivated by -CF3 (para).

-

Position 5: Activated by -Cl (para), but strongly deactivated by -CF3 (ortho).

-

Position 4: Activated by -CH2Br (para) and is meta to both deactivating groups (-Cl and -CF3), making it the least electronically disfavored position.

Caption: Rationale for regioselectivity based on intermediate stability.

Feasible Electrophilic Aromatic Substitution Reactions

Given the highly deactivated nature of the ring, only reactions employing potent electrophiles under forcing conditions are expected to be successful.

Nitration

Nitration is one of the most viable EAS reactions for this substrate due to the strong electrophilicity of the nitronium ion (NO₂⁺). Harsh conditions are required.

Predicted Major Product: 2-(Bromomethyl)-1-chloro-5-nitro-3-(trifluoromethyl)benzene.

Protocol: Nitration of 2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Reagent Preparation: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%, 5 equivalents) to 0°C in an ice-salt bath.

-

Formation of Nitrating Mixture: Slowly add fuming nitric acid (>90%, 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.

-

Substrate Addition: Dissolve 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of cold concentrated sulfuric acid and add it dropwise to the nitrating mixture. The internal temperature should be rigorously controlled and kept below 15°C.

-

Reaction: After the addition is complete, allow the mixture to stir at 10-15°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitro derivative.

Halogenation

Direct halogenation of the aromatic ring requires a Lewis acid catalyst and will be sluggish. It is crucial to distinguish this reaction from the radical-mediated benzylic halogenation used to synthesize the starting material.[9]

Predicted Major Product: 2-(Bromomethyl)-5-bromo-1-chloro-3-(trifluoromethyl)benzene.

Protocol: Bromination of 2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) and a suitable inert solvent (e.g., 1,2-dichloroethane).

-

Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 equivalents) to the solution.

-

Reagent Addition: Add liquid bromine (Br₂, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to 50-60°C and stir for 12-24 hours. The reaction should be monitored for the consumption of starting material.

-

Workup: Cool the reaction to room temperature and quench by slowly adding it to an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel.

Sulfonation

Sulfonation using fuming sulfuric acid is possible, though the reaction is reversible.[7]

Predicted Major Product: 3-(Bromomethyl)-4-chloro-2-(trifluoromethyl)benzenesulfonic acid.

Protocol: Sulfonation

-

Reaction: Add 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.

-

Heating: Heat the mixture to 80-100°C for several hours.

-

Workup: Cool the reaction and carefully quench it by pouring it onto ice. The sulfonic acid product may precipitate or remain in the aqueous solution.

-

Isolation: The product can often be isolated by salting out with NaCl and subsequent filtration.

Infeasible Reactions: The Friedel-Crafts Limitation

A critical takeaway for any researcher working with this substrate is the futility of Friedel-Crafts alkylation and acylation reactions.

Causality of Failure:

-

Extreme Deactivation: The powerful electron-withdrawing effects of the -CF3 and -Cl groups reduce the nucleophilicity of the benzene ring to a point where it cannot attack the relatively weak electrophiles generated in Friedel-Crafts reactions (carbocations or acylium ions).[10][11][12]

-

Catalyst Complexation: In Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen of the acyl group, further increasing the deactivation. For substrates with amine groups, this complexation is a well-known cause of reaction failure.[13] While not containing an amine, the principle of catalyst engagement with deactivating functionalities is relevant.

Attempting these reactions will almost certainly result in the recovery of unreacted starting material. This insight prevents the waste of valuable resources and time on synthetically non-viable routes.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)BENZYL BROMIDE | 886500-26-1 [chemicalbook.com]

- 3. 2-Chloro-6-(trifluoromethyl)benzyl bromide - Amerigo Scientific [amerigoscientific.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. columbia.edu [columbia.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. reddit.com [reddit.com]

- 12. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-(trifluoromethyl)benzyl Bromide in SN2 Reactions

Introduction: A Versatile Electrophile for Complex Molecule Synthesis

2-Chloro-6-(trifluoromethyl)benzyl bromide is a highly functionalized electrophilic reagent pivotal in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and agrochemical development. Its chemical structure, featuring a primary benzylic bromide, renders it an excellent candidate for bimolecular nucleophilic substitution (SN2) reactions. The strategic placement of two potent electron-withdrawing groups—a chlorine atom and a trifluoromethyl group—on the aromatic ring significantly modulates the reactivity of the benzylic carbon, offering unique advantages in synthetic design. The trifluoromethyl group, in particular, is a valued substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates[1].

This guide provides an in-depth exploration of the application of 2-Chloro-6-(trifluoromethyl)benzyl bromide in SN2 reactions. It delves into the mechanistic nuances influenced by its unique substitution pattern and offers detailed, field-proven protocols for its reaction with a variety of nucleophiles.

Scientific Principles: Unpacking the Reactivity of 2-Chloro-6-(trifluoromethyl)benzyl Bromide

The SN2 reaction is a cornerstone of organic synthesis, characterized by a single, concerted step where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously[2][3]. For benzylic halides, this pathway is generally favored for primary and secondary substrates[4].

The Electronic Impact of Ortho-Substituents

The reactivity of 2-Chloro-6-(trifluoromethyl)benzyl bromide in SN2 reactions is a direct consequence of the electronic properties of its substituents. Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. In a classical SN2 transition state, there is a buildup of negative charge on the central carbon atom as the nucleophile forms a new bond and the leaving group departs. Electron-withdrawing groups on the benzene ring can destabilize this transition state, thereby decreasing the reaction rate compared to unsubstituted benzyl bromide[5][6]. However, the presence of a π-system in benzylic halides can stabilize the SN2 transition state through conjugation, which can counteract the deactivating effect of electron-withdrawing groups to some extent[5][7][8].

Despite the potential for a reduced reaction rate, the primary nature of the benzylic carbon in 2-Chloro-6-(trifluoromethyl)benzyl bromide strongly disfavors the competing SN1 pathway, which would proceed through a highly unstable primary carbocation. Therefore, the SN2 mechanism remains the predominant pathway for this reagent. The choice of reaction conditions, particularly the solvent and base, becomes crucial in achieving efficient transformations.

Visualizing the SN2 Pathway

Caption: Generalized SN2 reaction mechanism.

Experimental Protocols

Safety First: 2-Chloro-6-(trifluoromethyl)benzyl bromide is a corrosive and lachrymatory substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of Ethers (O-Alkylation)

This protocol details the synthesis of a benzyl ether via the Williamson ether synthesis, a classic SN2 reaction.

-

Reaction:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide + Phenol → 2-Chloro-6-(trifluoromethyl)benzyl phenyl ether

-

-

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Phenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Add anhydrous acetone to the flask to create a slurry.

-

Dissolve 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 eq) in a minimal amount of anhydrous acetone and add it to the reaction mixture dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Protocol 2: Synthesis of Amines (N-Alkylation)

This protocol describes the synthesis of a secondary amine.

-

Reaction:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide + Aniline → N-(2-Chloro-6-(trifluoromethyl)benzyl)aniline

-

-

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Aniline

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

In a round-bottom flask, dissolve aniline (1.1 eq) and potassium carbonate (2.0 eq) or triethylamine (1.5 eq) in anhydrous acetonitrile or DMF.

-

Add a solution of 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 eq) in the same solvent to the mixture.

-

Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.

-

After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Protocol 3: Synthesis of Thioethers (S-Alkylation)

This protocol outlines the preparation of a benzyl thioether.

-

Reaction:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide + Thiophenol → 2-Chloro-6-(trifluoromethyl)benzyl phenyl sulfide

-

-

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Thiophenol

-

Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

-

Ethanol or Methanol

-

-

Procedure:

-

To a solution of thiophenol (1.0 eq) in ethanol, add powdered sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir until a clear solution is obtained.

-

Add 2-Chloro-6-(trifluoromethyl)benzyl bromide (1.0 eq) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC. The reaction is typically fast.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

-

Protocol 4: Synthesis via C-Alkylation of Active Methylene Compounds

This protocol describes the alkylation of a β-ketoester.

-

Reaction:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide + Ethyl acetoacetate → Ethyl 2-(2-chloro-6-(trifluoromethyl)benzyl)acetoacetate

-

-

Materials:

-

2-Chloro-6-(trifluoromethyl)benzyl bromide

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃)

-

Ethanol or DMF, anhydrous

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol or suspend potassium carbonate (1.5 eq) in anhydrous DMF.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the base at 0 °C.

-